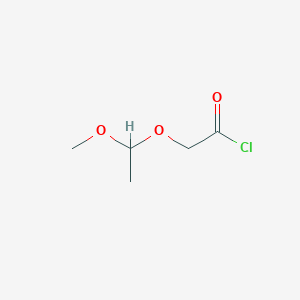
(1-Methoxyethoxy)acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methoxyethoxy)acetyl chloride is an organic compound with the molecular formula C5H9ClO3. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound contains a methoxyethoxy group attached to an acetyl chloride moiety, making it a versatile reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1-Methoxyethoxy)acetyl chloride can be synthesized through the reaction of (1-methoxyethoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group by the action of thionyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include additional purification steps such as distillation to remove any impurities and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methoxyethoxy)acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (1-methoxyethoxy)acetic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and water are common nucleophiles that react with this compound.
Reaction Conditions: Reactions typically occur under mild to moderate temperatures, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Acids: Formed by hydrolysis with water.
Wissenschaftliche Forschungsanwendungen
(1-Methoxyethoxy)acetyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: In the development of drug candidates and active pharmaceutical ingredients.
Materials Science: In the preparation of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of (1-Methoxyethoxy)acetyl chloride involves the nucleophilic attack on the acyl chloride group. This reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion to form the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl Chloride: A simpler acyl chloride with similar reactivity but lacking the methoxyethoxy group.
Chloroacetyl Chloride: Contains a chloro group instead of a methoxyethoxy group, leading to different reactivity and applications
Uniqueness
(1-Methoxyethoxy)acetyl chloride is unique due to the presence of the methoxyethoxy group, which can influence the reactivity and solubility of the compound. This makes it a valuable reagent in specific synthetic applications where other acyl chlorides may not be suitable .
Eigenschaften
CAS-Nummer |
922498-74-6 |
|---|---|
Molekularformel |
C5H9ClO3 |
Molekulargewicht |
152.57 g/mol |
IUPAC-Name |
2-(1-methoxyethoxy)acetyl chloride |
InChI |
InChI=1S/C5H9ClO3/c1-4(8-2)9-3-5(6)7/h4H,3H2,1-2H3 |
InChI-Schlüssel |
DHAPRAXCJXNDQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OC)OCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


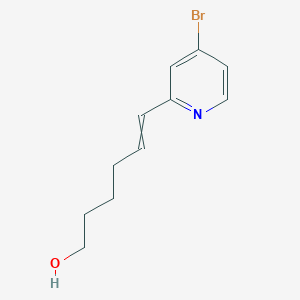
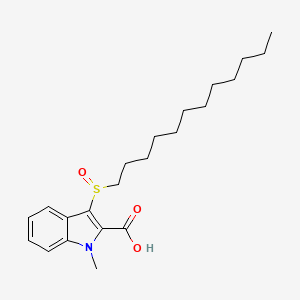
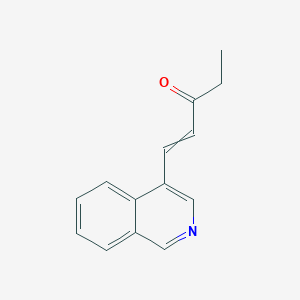

![3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide](/img/structure/B14198568.png)
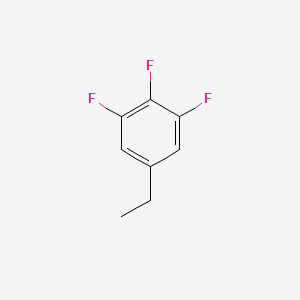
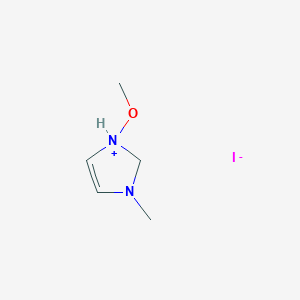
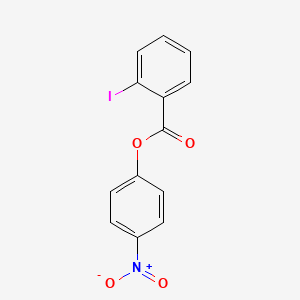
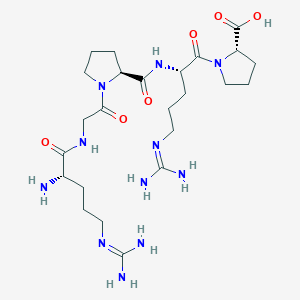
![12-[(Furan-2-yl)methoxy]dodecane-1-thiol](/img/structure/B14198599.png)
stannane](/img/structure/B14198600.png)
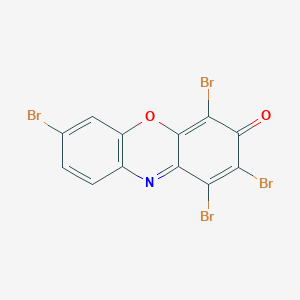
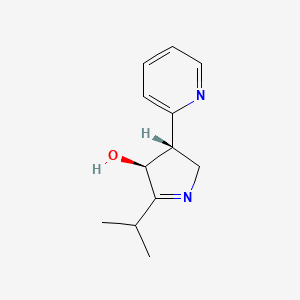
![4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline](/img/structure/B14198636.png)
